![molecular formula C14H25N3 B1492320 (3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 2098114-21-5](/img/structure/B1492320.png)
(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H25N3. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a dimethylcyclobutyl group and a propyl(methyl)amine group attached to the pyrazole ring.Physical And Chemical Properties Analysis
Amines can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . The specific physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Pyrazole heterocycles, akin to the core structure of the specified compound, are prominent in pharmaceutical research due to their wide range of biological activities. For instance, pyrazoline derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties, highlighting the potential of similar compounds in drug discovery and therapeutic applications (Dar & Shamsuzzaman, 2015). Moreover, pyrazolines have been recognized for their significance in developing new anticancer agents, indicating the relevance of related compounds in synthesizing biologically active molecules (Ray et al., 2022).
Organic Synthesis and Chemical Reactivity
In organic synthesis, heterocyclic compounds serve as key intermediates and building blocks for constructing complex molecules. The chemistry of related compounds, such as pyrazolines, has been extensively reviewed, revealing their utility in synthesizing diverse heterocyclic systems, which could imply potential synthetic applications for "(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine" in creating novel organic materials or as intermediates in complex synthetic pathways (Gomaa & Ali, 2020).
Environmental Science and Toxicology
Research on heterocyclic aromatic amines (HAAs), although not the same as the specified compound, provides insights into environmental and toxicological aspects of related chemicals. HAAs, formed during the cooking of foods, have been studied for their carcinogenic potential, indicating the importance of understanding the environmental behavior and health implications of similar compounds (Stavric, 1994). This line of research underscores the need for studies on the environmental fate, toxicity, and potential health risks associated with similar heterocyclic compounds.
properties
IUPAC Name |
3-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-14(2)7-13(8-14)11-17-10-12(9-16-17)5-4-6-15-3/h9-10,13,15H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUZGPUCCLLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)CCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



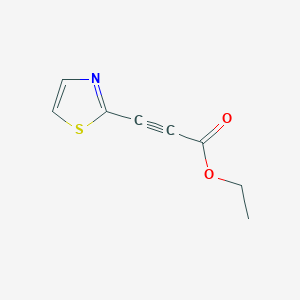
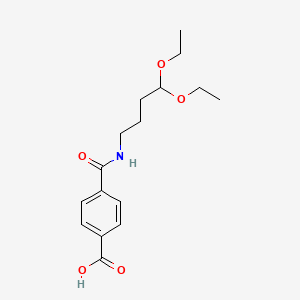
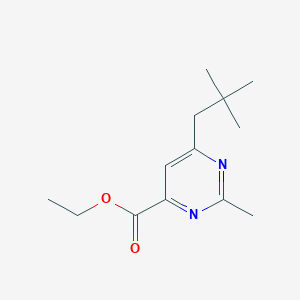
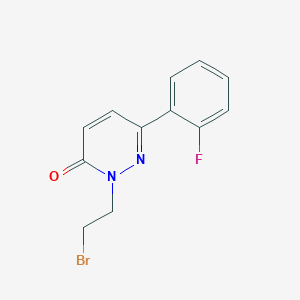
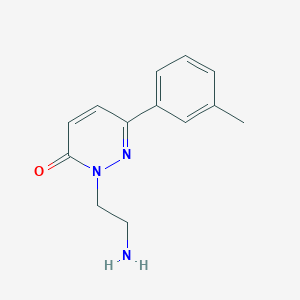
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)


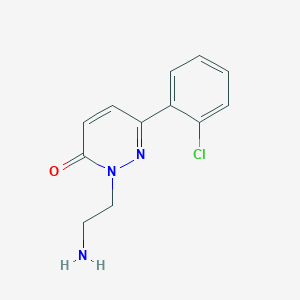
![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)


![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
